molecular formula C21H20N2O B5759397 N-benzyl-N'-(diphenylmethyl)urea

N-benzyl-N'-(diphenylmethyl)urea

Cat. No. B5759397
M. Wt: 316.4 g/mol
InChI Key: FSPWNOSAYYXQKZ-UHFFFAOYSA-N
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Description

N-benzyl-N'-(diphenylmethyl)urea, commonly known as BDMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. In recent years, BDMU has gained significant attention from researchers due to its ability to modulate PTP activity, which can have far-reaching effects on various cellular processes.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

N-benzyl-N'-(diphenylmethyl)urea, through its reactions and derivatives, plays a significant role in understanding and enhancing chemical synthesis processes. Rahman and Singh (2010) explored the reactions between benzhydrol and urea, resulting in the formation of compounds including N,N'-bis(diphenylmethyl)urea, contributing to the understanding of reaction mechanisms based on decarboxylation and benzhydrylation processes (Rahman & Singh, 2010). Additionally, Tran and Berlin (2004) developed a simplified method for preparing N,N'-diphenylurea, showcasing advancements in synthesis techniques with potential applications in various industrial and pharmaceutical sectors (Tran & Berlin, 2004).

Neurotropic Activity and Pharmaceutical Potential

N-benzyl-N'-(diphenylmethyl)urea derivatives have been explored for their potential in pharmaceutical applications, particularly concerning neurotropic activity. Shamshin et al. (2001) synthesized a series of (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas, studying their pharmacological activity as potential antiepileptic drugs, providing insights into the development of new neurotropic substances (Shamshin et al., 2001).

Nanoparticle Synthesis and Catalysis

The compound's derivatives have been utilized in synthesizing various nanoparticles and studying their catalytic properties. Yao et al. (2009) employed urea as a source for the synthesis of early-transition-metal nitride and carbide nanoparticles, testing their ability to promote alkylation reactions, marking significant contributions to the field of material science and catalysis (Yao et al., 2009).

Anticancer Research and DNA Interaction

Research has also delved into the anticancer potential and DNA interaction of N-benzyl-N'-(diphenylmethyl)urea derivatives. Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives, revealing their promising antiproliferative action through cytotoxic effects and DNA topoisomerases inhibitory activity, indicating the compound's relevance in developing new anticancer therapies (Esteves-Souza et al., 2006).

Agricultural and Plant Growth Applications

The derivatives of N-benzyl-N'-(diphenylmethyl)urea have also been researched for applications in agriculture, particularly in promoting plant growth and development. Carra et al. (2006) investigated diphenylurea (DPU) derivatives in inducing somatic embryogenesis in Citrus species, demonstrating the compound's potential in plant tissue culture and agricultural biotechnology (Carra et al., 2006).

properties

IUPAC Name

1-benzhydryl-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(22-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWNOSAYYXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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